![molecular formula C9H17NO B13178929 3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL](/img/structure/B13178929.png)
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL
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Overview
Description
3-Amino-1-(bicyclo[310]hexan-3-YL)propan-1-OL is a compound that features a unique bicyclic structureThe bicyclo[3.1.0]hexane scaffold is prevalent in natural products and synthetic bioactive compounds, making it a valuable target for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation. The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives.
Scientific Research Applications
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Crispatene: A natural product with a bicyclo[3.1.0]hexane scaffold, known for its bioactivity.
Cycloeudesmol: Another natural product with a similar structure, exhibiting potent bioactivities.
Laurinterol: A marine-derived compound with a bicyclo[3.1.0]hexane core, used in medicinal chemistry.
Uniqueness
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL is unique due to its specific functional groups (amino and hydroxyl) attached to the bicyclic scaffold. These functional groups provide additional reactivity and potential for derivatization, making the compound versatile for various applications.
Biological Activity
3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclo[3.1.0]hexane core, which contributes to its unique chemical reactivity and biological interactions. The presence of an amino group and a hydroxyl group enhances its potential as a pharmacophore.
1. Interaction with Adenosine Receptors
Research indicates that derivatives of bicyclo[3.1.0]hexane, including 3-amino derivatives, exhibit significant binding affinities for adenosine receptors, particularly the A3 receptor. This receptor is implicated in various physiological processes, including inflammation and cancer progression.
- Binding Affinity : A notable study reported that a bicyclo[3.1.0]hexane-based nucleoside displayed a moderate affinity for the A3 receptor (K_i of 0.38 μM) while maintaining selectivity over other subtypes . This suggests that modifications to the bicyclic structure can enhance receptor specificity.
2. Anticancer Potential
The anticancer properties of 3-amino derivatives have been explored in various studies:
- In Vitro Studies : Compounds derived from bicyclo[3.1.0]hexane have shown efficacy in inhibiting tumor growth in cell lines, particularly those overexpressing A3 receptors . The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell proliferation.
3. Neuroprotective Effects
Some studies suggest that these compounds may also possess neuroprotective properties by acting on purinergic signaling pathways, which are crucial for neuronal health and function.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a series of bicyclo[3.1.0]hexane derivatives in animal models of inflammation. The results indicated a significant reduction in inflammatory markers when treated with these compounds, suggesting their potential utility in treating inflammatory diseases .
Case Study 2: Cancer Therapeutics
Another investigation focused on the use of bicyclo[3.1.0]hexane derivatives as potential therapeutic agents against specific cancer types. The study highlighted the ability of these compounds to selectively induce apoptosis in cancer cells while sparing normal cells, thereby reducing side effects commonly associated with conventional chemotherapy .
Research Findings Summary
Study | Findings | Implications |
---|---|---|
Study 1 | Moderate A3 receptor affinity (K_i = 0.38 μM) | Potential for targeted cancer therapy |
Study 2 | Significant anti-inflammatory effects | Possible treatment for inflammatory diseases |
Study 3 | Induction of apoptosis in cancer cells | Reduced side effects compared to traditional therapies |
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-amino-1-(3-bicyclo[3.1.0]hexanyl)propan-1-ol |
InChI |
InChI=1S/C9H17NO/c10-2-1-9(11)8-4-6-3-7(6)5-8/h6-9,11H,1-5,10H2 |
InChI Key |
BHVLXWCVOUHUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CC(C2)C(CCN)O |
Origin of Product |
United States |
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